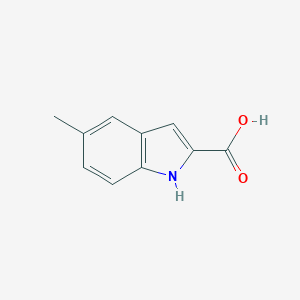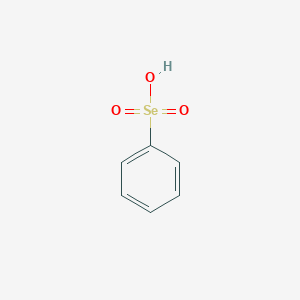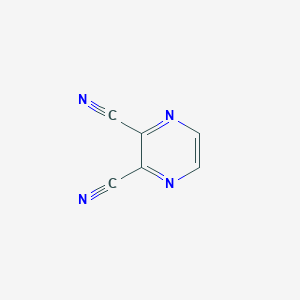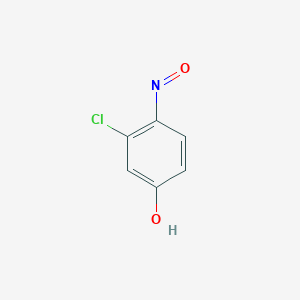
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-, also known as nitrosoacetophenone oxime (NAP), is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of NAP is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
NAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NAP in lab experiments is its high reactivity, which allows it to react with a wide range of biological molecules. However, this reactivity can also be a limitation, as it can lead to non-specific binding and interfere with the interpretation of results. Additionally, the toxicity of NAP can be a concern, particularly in in vivo experiments.
Direcciones Futuras
There are many potential future directions for research involving NAP. One area of interest is the development of new methods for the synthesis of NAP and related compounds. Another area of interest is the development of more selective and less toxic derivatives of NAP for use in biological systems. Additionally, the potential therapeutic applications of NAP and related compounds in the treatment of diseases such as cancer and Alzheimer's disease are areas of active research.
Métodos De Síntesis
The synthesis of NAP can be achieved through a three-step process. The first step involves the reaction of 3-chloro-4-hydroxyacetophenone with hydroxylamine hydrochloride to form 3-chloro-4-hydroxyiminoacetophenone. The second step involves the reaction of this intermediate with sodium nitrite to form the nitroso derivative. Finally, the nitroso compound is reduced to NAP using sodium hydrosulfite.
Aplicaciones Científicas De Investigación
NAP has been widely used in scientific research due to its ability to react with a variety of biological molecules, including proteins, nucleic acids, and lipids. This reactivity has made it an important tool for studying the structure and function of these molecules, as well as their interactions with other molecules.
Propiedades
Número CAS |
13362-36-2 |
|---|---|
Nombre del producto |
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino- |
Fórmula molecular |
C6H4ClNO2 |
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
Clave InChI |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)N=O |
Otros números CAS |
13362-36-2 |
Sinónimos |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



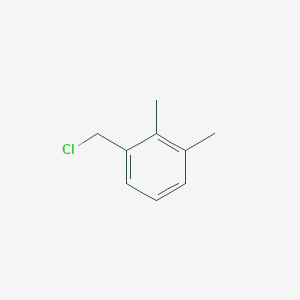
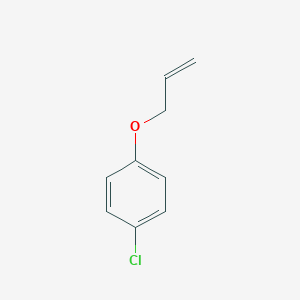
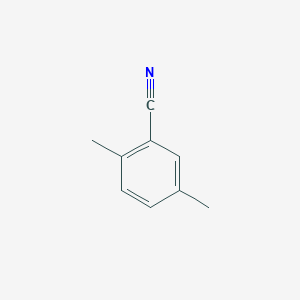
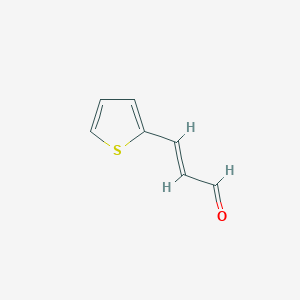
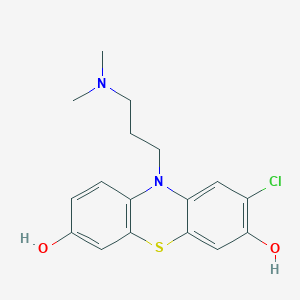
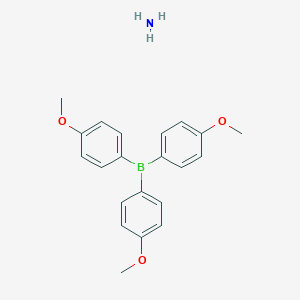
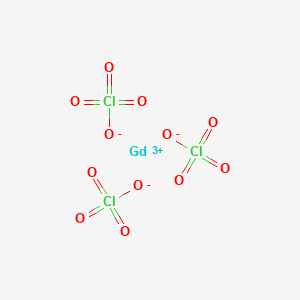
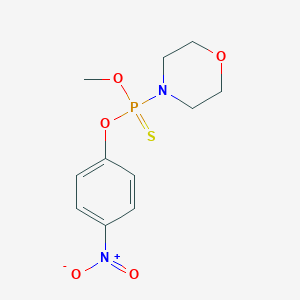
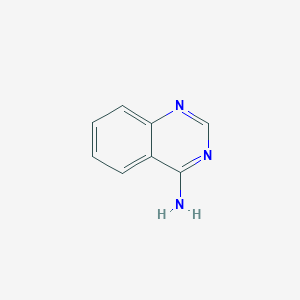

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
